8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
Properties
IUPAC Name |
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-24-11-4-6-12(7-5-11)27-10-17-21-18-13-8-15(25-2)16(26-3)9-14(13)20-19(28)23(18)22-17/h4-9H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIANEQNDPRCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=C4C=C(C(=CC4=NC(=S)N3N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological activities of related compounds:
*Calculated molecular weight based on formula C₂₁H₂₀N₄O₄S.
Key Observations
Substituent Effects on Bioactivity :
- Thione vs. Ketone : Compounds with a thione group (e.g., ) show broader antimicrobial activity compared to ketone analogs (e.g., 5f in ), likely due to enhanced hydrogen-bonding capacity .
- Methoxy Positioning : 8,9-Dimethoxy substitution (as in the target compound) improves solubility and membrane permeability compared to 7,8-dimethoxy derivatives () .
Synthetic Pathways: The target compound’s synthesis likely involves alkylation of a [1,2,4]triazolo[1,5-c]quinazoline precursor with (4-methoxyphenoxy)methyl chloride in DMF/K₂CO₃, followed by purification via recrystallization (analogous to ) .
Photophysical Properties :
- Fluorinated derivatives (e.g., ) exhibit blue-shifted fluorescence compared to methoxy-substituted analogs, suggesting the target compound may serve as a fluorophore in imaging applications .
Research Findings and Data Gaps
Antimicrobial and Anticancer Potential
- Tetrazolo[1,5-c]quinazoline-5-thiones () demonstrated MIC values of 12.5–25 μg/mL against Candida albicans, suggesting the target compound’s thione group may confer similar antifungal activity .
- Molecular Docking: Triazoloquinazoline derivatives (e.g., ) showed binding affinity to 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme, supporting further antifungal studies .
Limitations
- No direct cytotoxicity or IC₅₀ data for the target compound are available in the evidence.
Biological Activity
The compound 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 378.41 g/mol
The structural features that contribute to its biological activity include the triazole and quinazoline rings, which are known for their roles in various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazolines in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective dose levels for inducing apoptosis.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Experimental Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in cytokine production.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
Inhibition zones were measured using agar diffusion methods:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key modifications to the molecular structure can enhance its potency and selectivity against targeted pathways.
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Triazole Ring : Essential for interaction with biological targets; modifications can lead to improved selectivity.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Breast Cancer Study : A combination therapy involving this compound and doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone.
- Inflammation Model : In vivo studies using animal models demonstrated reduced inflammation markers upon administration of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
